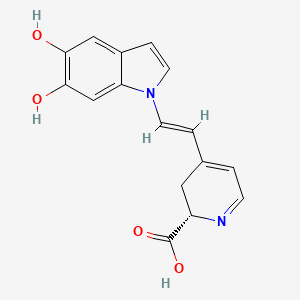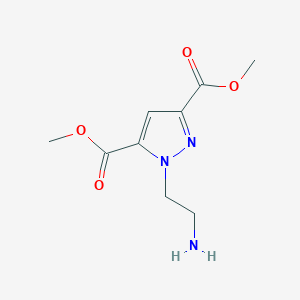
Methyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group at position 4, a hydroxyphenyl group at position 1, and a carboxylate ester group at position 3. These structural features contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated carbonyl compound.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the hydroxyphenyl group: This step involves the coupling of the pyrazole ring with a hydroxyphenyl derivative, often through a nucleophilic substitution reaction.
Esterification: The carboxylate ester group is introduced through esterification, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding hydroxy compound.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Methyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-chloro-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a methoxy group instead of a hydroxy group.
Methyl 4-bromo-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
Methyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyphenyl group, in particular, may enhance its ability to interact with biological targets compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C11H9ClN2O3 |
|---|---|
Poids moléculaire |
252.65 g/mol |
Nom IUPAC |
methyl 4-chloro-1-(4-hydroxyphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-11(16)10-9(12)6-14(13-10)7-2-4-8(15)5-3-7/h2-6,15H,1H3 |
Clé InChI |
YUBOZEZFGMTAPF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NN(C=C1Cl)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one](/img/structure/B12939403.png)

![6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid](/img/structure/B12939423.png)
![6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12939424.png)

![tert-Butyl (1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B12939438.png)







